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Compound of Interest

2-Propanone, 1-(2,5-
Compound Name:
dimethoxyphenyl)-

Cat. No.: BO76611

This guide provides a detailed spectroscopic comparison of 2,5-dimethoxyphenylacetone and
its structural analogues. The information is intended for researchers, scientists, and drug
development professionals, offering a consolidated resource of key spectral data and
experimental methodologies.

Introduction

2,5-Dimethoxyphenylacetone is a chemical intermediate of interest in various fields of chemical
synthesis. Understanding its spectroscopic properties, alongside those of its analogues, is
crucial for identification, characterization, and quality control. This guide presents a
comparative analysis of their tH NMR, 3C NMR, Mass Spectrometry (MS), and Infrared (IR)
data.

Data Presentation

The following tables summarize the key spectroscopic data for 2,5-dimethoxyphenylacetone
and selected analogues.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound

Chemical Shift (6) ppm

2,5-Dimethoxyphenylacetone

6.75-6.68 (m, 3H, Ar-H), 3.77 (s, 3H, OCHs),
3.75 (s, 3H, OCH3), 3.63 (s, 2H, CH2), 2.13 (s,
3H, CHs)

3,4-Dimethoxyphenylacetone[1]

6.82 (d, 1H, Ar-H), 6.76 (d, 1H, Ar-H), 6.71 (dd,
1H, Ar-H), 3.85 (s, 6H, 2xOCH3), 3.62 (s, 2H,
CHa), 2.14 (s, 3H, CH3)

2' 5'-Dimethylacetophenone[2]

7.47 (s, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.09 (d,
1H, Ar-H), 2.53 (s, 3H, COCHs), 2.46 (s, 3H, Ar-
CHs), 2.33 (s, 3H, Ar-CHs)

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound

Chemical Shift (8) ppm

2,5-Dimethoxyphenylacetone

206.8, 153.6, 151.7, 127.8, 113.3, 112.0, 111.8,
55.9,55.7,49.8, 29.4

3,4-Dimethoxyphenylacetone

207.9, 149.0, 147.8, 130.5, 121.5, 112.5, 111.4,
55.9, 55.8,50.3, 29.2

2'5'-Dimethylacetophenone

201.8, 137.9, 135.3, 132.0, 130.8, 129.0, 128.7,
29.8, 21.0, 20.7

Table 3: Mass Spectrometry Data (Electron lonization)

Compound

Major m/z Fragments

2,5-Dimethoxyphenylacetone

194 (M+), 151, 121, 91, 77, 43

3,4-Dimethoxyphenylacetone[1]

194 (M+), 151, 107, 77, 43

2'5'-Dimethylacetophenone

148 (M+), 133, 105, 91, 77, 43

Table 4: Infrared Spectroscopy Data (Liquid Film)
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Compound Key Absorption Bands (cm~?)

2950 (C-H), 1715 (C=0), 1500 (C=C, aromatic),

2,5-Dimethoxyphenylacetone
1220 (C-0O, ether), 1040 (C-0O, ether)

2935 (C-H), 1710 (C=0), 1515 (C=C, aromatic),
3,4-Dimethoxyphenylacetone[1] 1260 (C-0O, ether), 1155 (C-O, ether), 1025 (C-
O, ether)

2960 (C-H), 1685 (C=0), 1615 (C=C, aromatic),

2'5'-Dimethylacetophenone )
1490 (C=C, aromatic)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 400 MHz or 500 MHz spectrometer.[3][4] Samples are dissolved in an
appropriate deuterated solvent, commonly chloroform-d (CDCIs), with tetramethylsilane (TMS)
used as an internal standard.[5] Chemical shifts are reported in parts per million (ppm) relative
to TMS.

Mass Spectrometry (MS): Electron ionization mass spectra are generally obtained using a
mass spectrometer with an ionization energy of 70 eV.[1] The sample is introduced via a direct
insertion probe or through a gas chromatograph. The resulting mass spectrum provides
information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR)
spectrometer.[4] For liquid samples, a small amount is placed between two salt plates (e.qg.,
NaCl or KBr) to create a thin film. Solid samples can be analyzed as a KBr pellet.[4] The
spectrum is typically recorded in the range of 4000-400 cm~1.

Mandatory Visualization

Due to a lack of specific research on the direct signaling pathways of 2,5-
dimethoxyphenylacetone and its analogues, the following diagram illustrates the metabolic
pathway of the parent compound, phenylacetone. Phenylacetone is known to be a metabolite
of amphetamine in humans.[6]
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Caption: Metabolic pathway of phenylacetone.

The following diagram illustrates a general experimental workflow for the spectroscopic

analysis of the target compounds.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum [chemicalbook.com]
2. 2',5-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]
3. rsc.org [rsc.org]

e 4.rsc.org [rsc.org]
5. rsc.org [rsc.org]
6. Phenylacetone - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [A Spectroscopic Comparison of 2,5-
Dimethoxyphenylacetone and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b076611#spectroscopic-comparison-of-2-5-
dimethoxyphenylacetone-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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